molecular formula C19H15N5O2S2 B2789787 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL CAS No. 1226459-25-1

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL

Cat. No.: B2789787
CAS No.: 1226459-25-1
M. Wt: 409.48
InChI Key: HAFVLEFVFNHGOB-UHFFFAOYSA-N
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Description

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL is a complex organic compound that features a combination of oxadiazole, pyrimidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a nitrile oxide.

    Introduction of the methylsulfanyl group: This step involves the substitution of a halogenated precursor with a thiol.

    Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole intermediate with pyridine and pyrimidine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridyl and pyrimidinol rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nucleophiles, and bases.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridyl and pyrimidinol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL lies in its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive compounds and materials.

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c1-27-14-4-2-13(3-5-14)18-23-17(26-24-18)11-28-19-21-15(10-16(25)22-19)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFVLEFVFNHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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